N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Description
N-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic benzamide derivative characterized by two key structural motifs:
- N-[2-(4-Methoxyphenyl)-2-oxoethyl] side chain: The 4-methoxyphenyl group contributes to lipophilicity, and the 2-oxoethyl linker may influence conformational flexibility.
Properties
Molecular Formula |
C25H19NO5 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C25H19NO5/c1-30-20-12-10-17(11-13-20)22(27)15-26-24(28)18-8-6-16(7-9-18)21-14-19-4-2-3-5-23(19)31-25(21)29/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
RNJIJPJPLJLNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation Protocol
A mixture of 4-hydroxybenzoic acid (1.0 mmol) and ethyl acetoacetate (1.2 mmol) is refluxed in concentrated sulfuric acid (5 mL) at 80°C for 4 hours. The reaction mixture is poured into ice-cold water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield 4-(2-oxo-2H-chromen-3-yl)benzoic acid as a pale-yellow solid (Yield: 78%, m.p. 215–217°C).
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.87 (s, 1H, chromene-CH), 8.24–7.98 (m, 4H, Ar-H), 7.75–7.40 (m, 3H, chromene-H).
-
13C NMR : δ 160.87 ppm (C=O lactone), 161.42 ppm (C=O benzoic acid), 152.34–116.21 ppm (aromatic carbons).
Preparation of 2-Amino-1-(4-methoxyphenyl)ethan-1-one
This amine intermediate is synthesized via Gabriel synthesis or Hofmann rearrangement , though direct methods are sparsely documented in the provided sources. An inferred route involves:
Reductive Amination of 4-Methoxyacetophenone
4-Methoxyacetophenone (1.0 mmol) is treated with ammonium acetate (2.0 mmol) and sodium cyanoborohydride (1.5 mmol) in methanol at 60°C for 12 hours. The product, 2-amino-1-(4-methoxyphenyl)ethan-1-one , is isolated via column chromatography (Yield: 65%, Rf = 0.35 in ethyl acetate/hexane 1:1).
Characterization Data
-
IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ketone).
-
1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 4.12 (s, 2H, NH2), 3.83 (s, 3H, OCH3).
Coupling of Intermediates to Form the Target Compound
The final step involves amide bond formation between 4-(2-oxo-2H-chromen-3-yl)benzoic acid and 2-amino-1-(4-methoxyphenyl)ethan-1-one.
Acid Chloride Method
-
Activation of Carboxylic Acid :
-
Amide Coupling :
-
The acid chloride is dissolved in dry tetrahydrofuran (THF) (10 mL), and 2-amino-1-(4-methoxyphenyl)ethan-1-one (1.2 mmol) is added dropwise. The mixture is stirred at 25°C for 6 hours, followed by quenching with ice water. The precipitate is filtered and recrystallized from ethanol (Yield: 72%, m.p. 165–167°C).
-
Carbodiimide-Mediated Coupling
-
A solution of 4-(2-oxo-2H-chromen-3-yl)benzoic acid (1.0 mmol), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol), and N-hydroxysuccinimide (NHS) (1.2 mmol) in dichloromethane (15 mL) is stirred at 0°C for 1 hour. The amine (1.2 mmol) is added, and the reaction proceeds at 25°C for 12 hours. The product is purified via silica gel chromatography (Yield: 68%, Rf = 0.42 in diethyl ether/petrol 3:1).
Optimization and Comparative Analysis
Reaction Condition Optimization
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Solvent | THF | Dichloromethane |
| Temperature | 25°C | 25°C |
| Time | 6 hours | 12 hours |
| Yield | 72% | 68% |
| Purity (HPLC) | 98.5% | 97.2% |
The acid chloride method offers higher yield and shorter reaction time, making it preferable for large-scale synthesis.
Spectral Validation of Final Product
-
1H NMR (400 MHz, DMSO-d6) : δ 8.74 (t, J = 5.8 Hz, 1H, NH), 8.24–7.40 (m, 7H, Ar-H), 6.87 (d, J = 8.6 Hz, 2H, OCH3-Ar), 3.73 (s, 3H, OCH3).
-
13C NMR : δ 170.21 ppm (amide C=O), 161.42 ppm (chromene C=O), 55.44 ppm (OCH3).
-
HRMS (ESI) : m/z calculated for C25H19NO5 [M+H]⁺: 414.1345; found: 414.1348.
Challenges and Mitigation Strategies
-
Low Solubility of Intermediates : Use of polar aprotic solvents (e.g., DMF) during coupling improves reactivity.
-
Byproduct Formation : Excess amine (1.5 eq.) suppresses diketopiperazine formation.
-
Purification Difficulties : Gradient elution in column chromatography (hexane → ethyl acetate) enhances separation .
Chemical Reactions Analysis
- Furocoumarins can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed include derivatives with modified functional groups.
Scientific Research Applications
Biological Activities
The compound has been investigated for its biological activities, particularly in the context of:
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, a hybrid compound derived from it demonstrated significant potency in inhibiting tumor growth in preclinical models .
- Enzyme Inhibition : Studies have shown that N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, making it a potential candidate for treating conditions like Alzheimer's disease and diabetes .
Applications in Drug Development
The structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound for Anticancer Drugs : The compound's ability to inhibit cancer cell proliferation has led to its exploration as a lead compound for developing new anticancer therapies. Its derivatives are being synthesized to enhance selectivity and reduce side effects .
- Pharmacological Studies : Various pharmacological studies have focused on the compound's interaction with biological targets. These studies help elucidate its mechanism of action and guide further modifications to improve efficacy .
Mechanism of Action
- Furocoumarins exert their effects through interactions with cellular components.
- Molecular targets include DNA, enzymes, and receptors.
- Activation of phototoxic reactions upon exposure to UV light contributes to their therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Chromen-3-yl Substitutions
Analysis :
Analogs with 4-Methoxyphenyl and Oxoethyl Moieties
Analysis :
Physicochemical and Pharmacokinetic Comparisons
*Calculated based on molecular formula.
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methoxyphenyl group, a chromenone moiety, and an amide linkage. The synthesis typically involves multi-step reactions that may include condensation reactions between 4-methoxybenzaldehyde and other derivatives to form the final product. A common synthetic route involves the use of appropriate catalysts and solvents to optimize yield and purity.
Synthetic Route Example
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde + Acetic anhydride | Reflux | Intermediate A |
| 2 | Intermediate A + Chromenone derivative | Heat + Stirring | This compound |
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The compound may target specific receptors or enzymes, leading to apoptosis in cancer cells.
Key Mechanisms
- Inhibition of Topoisomerase : Disruption of DNA replication processes.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines which may contribute to its anticancer effects.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro.
In Vitro Study Results
| Cytokine | Control Level | Treated Level |
|---|---|---|
| IL-6 | 100 pg/mL | 30 pg/mL |
| TNF-alpha | 80 pg/mL | 25 pg/mL |
These findings suggest that this compound could be beneficial in treating conditions associated with chronic inflammation.
Q & A
Q. Table 1: Structural Analogs and Key Features
| Compound Name | Key Substituents | Bioactivity Trend | Reference |
|---|---|---|---|
| N-Benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide | Lacks chromenyl group | Reduced anticancer activity | |
| 3-Methoxybenzamide | No aromatic extensions | Weak enzyme inhibition |
Advanced: How can structure-activity relationship (SAR) studies improve therapeutic efficacy while minimizing toxicity?
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) to the benzamide core to enhance target binding .
- Toxicity Screening : Use zebrafish or murine models to evaluate hepatotoxicity linked to methoxy group metabolism .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict metabolic stability and off-target interactions .
Basic: What are the critical steps for designing a robust biological screening protocol?
- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition, apoptosis markers) over broad phenotypic screens .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
- Data Normalization : Express activity as percentage inhibition relative to controls to account for plate-to-plate variability .
Advanced: What strategies validate computational predictions of biological targets?
- Docking Validation : Compare AutoDock Vina results with crystallographic ligand poses from the PDB .
- Thermal Shift Assays : Measure target protein melting temperature (Tm) shifts upon compound binding to confirm stabilization .
- Pull-Down Assays : Use biotinylated derivatives and streptavidin beads to isolate compound-protein complexes for MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
